2-(carboxymethyl)furan-3-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

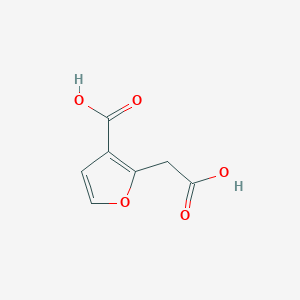

2-(carboxymethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C7H6O5. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(carboxymethyl)furan-3-carboxylic acid typically involves the oxidation of furan derivatives. One common method is the oxidation of 5-hydroxymethylfurfural (HMF) using an oxidant in the presence of a catalyst at elevated temperatures . Another approach involves the use of boron reagents for Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of biorefineries to convert biomass-derived furfural into furan derivatives is also gaining traction as a sustainable production method .

Analyse Des Réactions Chimiques

Types of Reactions

2-(carboxymethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form dicarboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidants include potassium permanganate and hydrogen peroxide, often used in the presence of catalysts such as manganese dioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions include various furan derivatives, such as 2,5-furandicarboxylic acid and 3-furoic acid, which have applications in polymer production and pharmaceuticals .

Applications De Recherche Scientifique

Medicinal Chemistry

1. Antimicrobial Properties

Research indicates that furan derivatives, including 2-(carboxymethyl)furan-3-carboxylic acid, exhibit antimicrobial activities. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents. For instance, studies have demonstrated that certain furan-2-carboxylic acids can effectively inhibit bacterial swarming and swimming at very low concentrations, suggesting their potential as bioactive compounds in pharmaceutical applications .

2. Drug Development

The structural features of this compound allow it to serve as a scaffold for drug development. Its carboxyl groups can participate in various chemical reactions, enabling modifications that enhance biological activity or selectivity toward specific targets. This versatility is crucial in the design of new therapeutic agents aimed at treating infections or other diseases.

Environmental Applications

1. Biodegradation Studies

The environmental impact of carboxylic acids, including this compound, has been studied concerning their biodegradability. Understanding how these compounds break down in natural environments can inform their safety and ecological impact when used in industrial applications or released into the environment .

2. Soil Health

Research has shown that certain furan derivatives can influence soil microbial communities positively. They may promote the growth of beneficial microbes while inhibiting harmful species, thereby enhancing soil health and fertility. This application is particularly relevant in sustainable agriculture practices .

Polymer Stabilization

1. Light Stabilizers

this compound derivatives have been explored as light stabilizers for organic polymers. These compounds can absorb UV radiation and prevent photodegradation of plastics and other materials, extending their lifespan and maintaining their mechanical properties . The effectiveness of these stabilizers often surpasses traditional options, making them valuable in material science.

2. Antioxidant Properties

In addition to light stabilization, the antioxidant properties of furan derivatives make them suitable for protecting polymers from oxidative damage. This application is crucial for materials exposed to harsh environmental conditions, such as outdoor applications where UV exposure and oxygen can degrade materials over time .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against bacteria at low concentrations |

| Drug development | Versatile scaffold for new therapeutics | |

| Environmental Science | Biodegradation studies | Important for assessing ecological impact |

| Soil health | Promotes beneficial microbial growth | |

| Polymer Science | Light stabilizers | Superior UV absorption compared to traditional stabilizers |

| Antioxidants | Protects polymers from oxidative damage |

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on furan-2-carboxylic acids revealed significant inhibition of Escherichia coli at concentrations as low as 1.8 µg/L. This highlights the potential of this compound derivatives in developing new antimicrobial therapies .

Case Study 2: Polymer Stabilization

Research on the use of furan derivatives as light stabilizers demonstrated that these compounds could enhance the durability of polyethylene films exposed to UV light. The study found that incorporating these stabilizers improved the material's resistance to degradation significantly compared to untreated samples .

Mécanisme D'action

The mechanism of action of 2-(carboxymethyl)furan-3-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, its derivatives can inhibit bacterial growth by interfering with essential metabolic processes. The compound’s furan ring structure allows it to interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-furandicarboxylic acid: A dicarboxylic acid derivative of furan with applications in polymer production.

3-furoic acid: A monocarboxylic acid derivative of furan used in organic synthesis.

2-(trifluoromethyl)furan-3-carboxylic acid: A fluorinated derivative with unique chemical properties.

Uniqueness

2-(carboxymethyl)furan-3-carboxylic acid is unique due to its dual carboxylic acid groups, which provide versatility in chemical reactions and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial settings .

Activité Biologique

2-(Carboxymethyl)furan-3-carboxylic acid (CAS No. 196601-49-7) is a compound belonging to the furan family, characterized by its dual carboxylic acid functionalities. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article compiles and synthesizes findings from various studies, presenting a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a furan ring with two carboxylic acid groups at the 2 and 3 positions, which are critical for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that this compound inhibited the swarming and swimming motility of environmental bacteria such as Escherichia coli, suggesting its potential as a biocontrol agent in agricultural settings .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 1.8 µg/L |

| Staphylococcus aureus | 2.3 µg/L |

| Pseudomonas aeruginosa | 1.5 µg/L |

Anticancer Potential

The anticancer properties of this compound have been explored in vitro. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation .

Case Study: Apoptosis Induction in Cancer Cell Lines

A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.

- Apoptotic Markers : Increased expression of pro-apoptotic factors such as caspase-3 was noted, indicating the compound's role in promoting apoptosis.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with cellular targets such as enzymes and receptors. The presence of carboxylic groups likely facilitates hydrogen bonding and ionic interactions with biomolecules, enhancing its bioactivity.

Proposed Pathways

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism, leading to reduced growth rates.

- Modulation of Signaling Pathways : In cancer cells, it may interfere with signaling pathways that regulate apoptosis, thereby promoting programmed cell death.

Toxicity and Safety Profile

While the biological activities are promising, understanding the toxicity profile is crucial for therapeutic applications. Current data suggest that this compound has low acute toxicity based on animal studies . Further toxicological assessments are necessary to establish safety margins for human use.

Propriétés

IUPAC Name |

2-(carboxymethyl)furan-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGUUYXXMXSWLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.